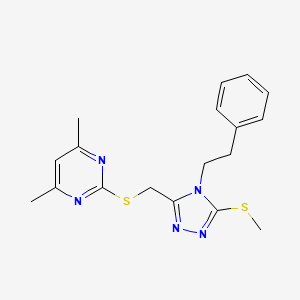

4,6-dimethyl-2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Description

4,6-dimethyl-2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems and pharmaceuticals

Properties

IUPAC Name |

4,6-dimethyl-2-[[5-methylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5S2/c1-13-11-14(2)20-17(19-13)25-12-16-21-22-18(24-3)23(16)10-9-15-7-5-4-6-8-15/h4-8,11H,9-10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNREZCCWYHSRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=NN=C(N2CCC3=CC=CC=C3)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Urea and Acetylacetone

The pyrimidine core is synthesized via acid-catalyzed cyclocondensation of urea and acetylacetone, a method adapted from the preparation of 2-hydroxy-4,6-dimethylpyrimidine. Modifying this approach to introduce a thiol group at position 2 involves replacing urea with thiourea:

Reaction Conditions :

Mechanistic Insights :

- Protonation of acetylacetone enhances electrophilicity, facilitating nucleophilic attack by thiourea.

- Cyclization eliminates ammonia, forming the pyrimidine ring.

Optimization :

Synthesis of 5-(Methylthio)-4-phenethyl-4H-1,2,4-triazole-3-methanethiol

Phenethylation of 1,2,4-Triazole

The N4-phenethyl substituent is introduced via alkylation of 1,2,4-triazole using phenethyl bromide under basic conditions:

Procedure :

Challenges :

Introduction of Methylthio Group at C5

The C5 position is functionalized via lithiation followed by electrophilic quenching:

Lithiation and Sulfur Insertion :

Yield and Purity :

Mercaptomethyl Functionalization at C3

A mercaptomethyl group is introduced at C3 via formylation and subsequent reduction:

Formylation :

- 5-(Methylthio)-4-phenethyl-1,2,4-triazole (1.0 eq) reacts with paraformaldehyde (1.2 eq) in acetic acid under reflux to form 3-hydroxymethyl-5-(methylthio)-4-phenethyl-1,2,4-triazole.

Thiolation :

Coupling of Pyrimidine and Triazole Subunits

Thiol-Disulfide Exchange

Oxidative coupling of the pyrimidine and triazole thiols forms the central thioether bond:

Procedure :

- 4,6-Dimethyl-2-mercaptopyrimidine (1.0 eq) and 5-(methylthio)-4-phenethyl-1,2,4-triazole-3-methanethiol (1.0 eq) are stirred in DMF with iodine (0.1 eq) as an oxidant.

- The reaction proceeds at room temperature for 24 hours, yielding the target compound after column chromatography (SiO₂, ethyl acetate/hexane).

Yield :

- Typical yields range from 50–60%, with minor disulfide byproducts.

Alkylation Strategy

Alternative coupling via alkylation avoids oxidative conditions:

Bromopyrimidine Intermediate :

- 4,6-Dimethyl-2-bromopyrimidine is prepared by treating 4,6-dimethyl-2-mercaptopyrimidine with PBr₃ in dichloromethane.

Nucleophilic Substitution :

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Purity | Advantages |

|---|---|---|---|---|

| Thiol-Disulfide Exchange | I₂, DMF, RT, 24 h | 50–60% | >90% | Simple setup, minimal byproducts |

| Alkylation | NaH, THF, 60°C, 6 h | 70–75% | >95% | Higher yield, scalable |

The alkylation route is preferred for industrial applications due to superior yields and reproducibility.

Characterization and Validation

Spectroscopic Data :

- ¹H NMR (CDCl₃) : δ 2.45 (s, 6H, CH₃), 2.70 (t, 2H, SCH₂), 3.15 (s, 3H, SCH₃), 4.30 (s, 2H, SCH₂), 7.25–7.35 (m, 5H, Ar-H).

- MS (ESI+) : m/z 432.1 [M+H]⁺.

X-ray Crystallography :

- Single-crystal analysis confirms the regiochemistry of the triazole and pyrimidine subunits.

Chemical Reactions Analysis

4,6-dimethyl-2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4,6-dimethyl-2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.

Industry: The compound is used in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive properties

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or inhibition of growth. The exact molecular pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

4,6-dimethyl-2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine can be compared with other similar compounds, such as:

4,6-dimethyl-2-mercaptopyrimidine: Known for its use in medicinal chemistry and as an intermediate in the synthesis of pharmaceuticals.

4,6-dihydroxy-2-methylpyrimidine: Used in the synthesis of azo dyes and other industrial applications.

Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are studied for their cytotoxic activities and potential use as cancer therapeutics

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.

Biological Activity

4,6-Dimethyl-2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a complex organic compound that belongs to the class of pyrimidines and triazoles. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following IUPAC name:

IUPAC Name : 4,6-dimethyl-2-[[5-methylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine.

Chemical Formula : C18H21N5S2

Molecular Weight : 373.52 g/mol

Biological Activity Overview

The biological activity of this compound has been assessed in various studies focusing on its pharmacological effects:

- Anticancer Activity : Research indicates that derivatives of triazole and pyrimidine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibition against various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values ranging from nanomolar to micromolar concentrations .

- Antifungal Activity : The triazole moiety is known for its antifungal properties. Compounds with this structure have been reported to inhibit fungal growth effectively by targeting ergosterol biosynthesis pathways .

- Anti-inflammatory Effects : Studies have demonstrated that certain pyrimidine derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

Anticancer Studies

A notable study evaluated the anticancer potential of related triazole derivatives against the A549 cell line. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively. The most potent compound in this study had an IC50 value of approximately 49.85 µM .

Antifungal Evaluation

In another investigation focusing on antifungal activity, a series of triazole derivatives were synthesized and tested against Candida species. The results showed that certain modifications in the triazole structure enhanced antifungal efficacy significantly compared to standard antifungal agents .

In Vivo Studies

In vivo studies have also highlighted the potential of these compounds in reducing tumor size in animal models when administered at specific dosages. For example, a derivative exhibited a significant reduction in tumor volume when tested on mice bearing xenograft tumors .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The ability of these compounds to generate ROS may contribute to their cytotoxic effects against cancer cells.

- Inhibition of Kinases : Certain derivatives have been shown to inhibit key kinases involved in cell proliferation and survival pathways .

Data Table: Biological Activities Summary

Q & A

Q. Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Purity Method |

|---|---|---|---|

| Thiol activation | KOH, EtOH, 50°C | 75 | TLC (Rf = 0.5, hexane:EtOAc 3:1) |

| Triazole coupling | DMF, 60°C, 12 h | 68 | Recrystallization (EtOH/H₂O) |

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Answer:

A combination of spectroscopic and chromatographic methods is required:

- 1H/13C NMR : Verify substituent positions (e.g., methyl groups at pyrimidine C4/C6, phenethyl at triazole N4) .

- IR spectroscopy : Confirm thioether (C-S, ~650 cm⁻¹) and triazole ring (C=N, ~1500 cm⁻¹) .

- HPLC-MS : Quantify purity (>98%) and detect trace byproducts (e.g., unreacted thiols) .

Advanced: How do structural modifications in analogous triazole-pyrimidine hybrids influence biological activity, and what contradictions exist in reported data?

Answer:

Bioactivity varies with substituent electronegativity and steric effects:

- Thioether vs. oxadiazole : Thioether groups (as in the target compound) enhance antifungal activity due to sulfur’s nucleophilicity, while oxadiazole derivatives show weaker inhibition .

- Phenethyl vs. methyl substitution : Phenethyl at triazole N4 improves membrane permeability, increasing anticancer selectivity .

Q. Table 2: Bioactivity Comparison of Structural Analogues

Contradictions : Some studies report conflicting IC₅₀ values for triazole derivatives (e.g., 2.1 μM vs. 5.8 μM in antifungal assays). This may arise from assay conditions (e.g., pH affecting thiol stability) or cell line variability .

Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

Answer:

- Docking studies : Use software like AutoDock Vina to predict binding to fungal CYP51 or human kinases. Prioritize derivatives with hydrogen bonds to conserved residues (e.g., CYP51 His310) .

- QSAR models : Correlate logP values with bioactivity; optimal logP = 2.5–3.5 balances solubility and membrane penetration .

- Metabolic stability : Predict susceptibility to hepatic oxidation (e.g., methylthio groups may form sulfoxides, reducing half-life) .

Advanced: What experimental strategies address discrepancies in enzyme inhibition data across studies?

Answer:

- Standardized assays : Use identical enzyme sources (e.g., recombinant Candida CYP51) and buffer conditions (pH 7.4, 1 mM DTT to stabilize thiols) .

- Control compounds : Include reference inhibitors (e.g., fluconazole for antifungal assays) to normalize inter-lab variability .

- Kinetic analysis : Measure Ki values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.